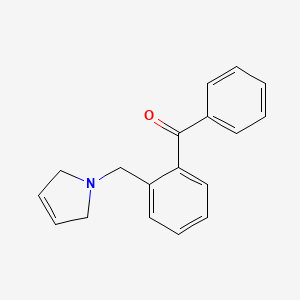

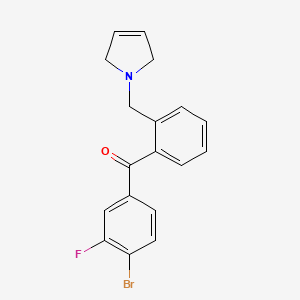

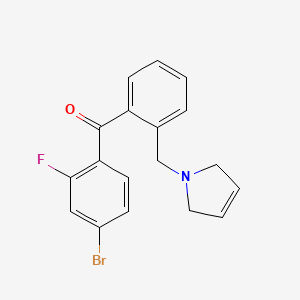

3',5'-Difluoro-3-(4-methylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex fluorinated compounds is a recurring theme in the provided research. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . Similarly, another study reports the synthesis of a fluorinated diamine monomer through a nucleophilic chloro-displacement reaction followed by reduction of the intermediate dinitro compound . These methods demonstrate the intricate steps and conditions required to synthesize fluorinated aromatic compounds, which are likely relevant to the synthesis of 3',5'-Difluoro-3-(4-methylphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their properties and applications. In one study, the crystal structure of a hexafluoropropanol derivative was determined by X-ray structure analysis, revealing strong intermolecular hydrogen bonds that form two-dimensional layers in the crystal . This insight into molecular interactions and structure is essential for understanding the behavior of this compound at the molecular level.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often remarkable, as evidenced by the synthesis of polyimides with good solubility, thermal stability, and mechanical properties . The low moisture absorption and dielectric constants of these materials are also notable . These properties are indicative of the potential characteristics of this compound, which may exhibit similar solubility, stability, and mechanical strength due to its fluorinated nature.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrimidinones : The compound has been used in synthesizing a series of pyrimidinones, which are significant due to their potential pharmaceutical applications. This involves the reaction of propiophenone derivatives with urea (Bonacorso et al., 2003).

Fluorescent pH Probes : Derivatives of this compound have been used to develop new BODIPY dyes, acting as fluorescent pH probes. These probes show significant changes in fluorescence in response to changes in pH levels, useful for biological and chemical sensing applications (Baruah et al., 2005).

Nonlinear Optical Properties : Investigations into the nonlinear optical (NLO) properties of compounds like Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, a closely related compound, have shown promising results. These studies are crucial for developing materials for photonic and optoelectronic applications (Mary et al., 2014).

Materials Science and Polymer Research

Photovoltaic Cell Efficiency : Studies on polycyclic aromatic chalcones, which include derivatives of this compound, have demonstrated potential in improving the efficiency of dye-sensitized solar cells (DSSCs). These findings are significant for renewable energy technology (Al-Otaibi et al., 2020).

Polymer Synthesis : The compound has been utilized in synthesizing novel copolymers with specific properties, such as improved thermal stability, which is valuable in the field of materials science and engineering (Savittieri et al., 2022).

Spectroscopic and Structural Analysis

Spectroscopic Investigations : The compound has been subject to various spectroscopic studies, including FT-IR and Raman spectroscopy, to understand its molecular structure and properties. This is fundamental in the field of analytical chemistry (Govindasamy & Gunasekaran, 2015).

X-ray Diffraction Studies : Single-crystal X-ray diffraction studies have been conducted on related fluorinated compounds. These studies are crucial for understanding the crystallographic properties of new materials (Peloquin et al., 2019).

properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQKMFYNYIMHOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644151 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-40-9 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)

![Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327369.png)

![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)

![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)